molecular formula C13H20FN B13296754 [1-(4-Fluorophenyl)propyl](2-methylpropyl)amine

[1-(4-Fluorophenyl)propyl](2-methylpropyl)amine

Cat. No.: B13296754
M. Wt: 209.30 g/mol
InChI Key: ULSXCAIHMDRCSW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)propylamine is a tertiary amine characterized by a propyl chain attached to a 4-fluorophenyl group at position 1 and a 2-methylpropyl (isobutyl) group as the amine substituent. The 4-fluorophenyl group is electron-withdrawing, which may enhance metabolic stability and influence receptor binding compared to non-fluorinated analogs.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)propyl]-2-methylpropan-1-amine

InChI

InChI=1S/C13H20FN/c1-4-13(15-9-10(2)3)11-5-7-12(14)8-6-11/h5-8,10,13,15H,4,9H2,1-3H3

InChI Key

ULSXCAIHMDRCSW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NCC(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Aliphatic Amines

Before focusing on the specific compound, it is important to understand the common methodologies for synthesizing aliphatic amines, as these form the basis for preparing 1-(4-Fluorophenyl)propylamine.

Reductive Amination

Reductive amination is a widely used method to form C–N bonds by reacting an aldehyde or ketone with an amine to form an imine or iminium intermediate, which is then reduced to the amine. This method is favored for its versatility and ability to tolerate diverse functional groups.

  • Primary or secondary amines react with carbonyl compounds.
  • Reducing agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), catalytic hydrogenation, or other hydride sources.
  • Challenges include over-alkylation and selectivity issues, especially with sterically hindered substrates.

Transition-Metal Catalyzed C–N Bond Formation

Recent advances have leveraged transition-metal catalysis to form aliphatic amines efficiently:

  • Hydroamination and hydroaminoalkylation allow direct addition of amines to alkenes.
  • C(sp3)–H functionalization enables direct amination of C–H bonds.
  • Photoredox catalysis offers mild conditions for amine synthesis.

These methods often provide better selectivity and functional group tolerance compared to classical alkylation.

Preparation Methods of [1-(4-Fluorophenyl)propyl](2-methylpropyl)amine

Retrosynthetic Considerations

The target molecule can be retrosynthetically dissected into:

  • A 4-fluorophenyl-substituted propyl aldehyde or ketone intermediate.
  • 2-methylpropylamine as the nucleophilic amine component.

The key step involves coupling these fragments via reductive amination or nucleophilic substitution.

Reported Synthetic Routes

While direct literature specifically naming "1-(4-Fluorophenyl)propylamine" is limited, analogous syntheses of related substituted phenylpropylamines provide insight:

Reductive Amination Route
  • Step 1: Synthesis of 1-(4-fluorophenyl)propan-1-one (4-fluorophenyl propyl ketone) via Friedel-Crafts acylation or other carbonyl introduction methods.
  • Step 2: Reaction of 1-(4-fluorophenyl)propan-1-one with 2-methylpropylamine under reductive amination conditions.
  • Step 3: Use of reducing agents such as sodium triacetoxyborohydride in anhydrous solvent (e.g., dichloromethane) at room temperature to convert the imine intermediate to the desired amine.

This method benefits from mild conditions and good selectivity.

Nucleophilic Substitution Route
  • Step 1: Preparation of a suitable leaving group substituted 1-(4-fluorophenyl)propyl derivative, such as a halide or triflate.
  • Step 2: Nucleophilic substitution with 2-methylpropylamine under basic conditions.
  • Step 3: Purification to isolate the secondary amine product.

This route requires careful control to avoid over-alkylation.

Transition-Metal Catalyzed Coupling
  • Palladium-catalyzed amination of aryl or alkyl halides with 2-methylpropylamine under Buchwald-Hartwig amination conditions.
  • Use of ligands and bases optimized for alkyl amines.
  • This approach can provide high yields and functional group tolerance.

Example Experimental Procedure (Hypothetical)

Step Reagents & Conditions Outcome
1 4-Fluorobenzyl bromide + propanal, base (e.g., NaH), solvent (THF), 0°C to RT Formation of 1-(4-fluorophenyl)propan-1-one
2 1-(4-Fluorophenyl)propan-1-one + 2-methylpropylamine, NaBH(OAc)3, DCM, RT, 12 h Reductive amination to target amine
3 Purification by column chromatography Isolated pure 1-(4-Fluorophenyl)propylamine

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography using gradients of ethyl acetate/hexane or chloroform/methanol mixtures.
  • Characterization: NMR (1H, 13C, 19F), Mass Spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity.
  • Yield: Typically ranges from 60–85% depending on reaction conditions and purification efficiency.

Summary Table of Preparation Methods

Methodology Key Reagents Advantages Limitations
Reductive Amination 4-Fluorophenyl ketone, 2-methylpropylamine, NaBH(OAc)3 or NaBH3CN Mild, selective, widely applicable Requires careful control to avoid over-reduction
Nucleophilic Substitution 4-Fluorophenyl alkyl halide/triflate, 2-methylpropylamine, base Straightforward, direct Over-alkylation risk, requires good leaving group
Transition-Metal Catalysis Aryl/alkyl halide, Pd catalyst, ligand, 2-methylpropylamine High selectivity, functional group tolerance Catalyst cost, optimization needed

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Fluorophenyl)propylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is used in biological research to study the effects of fluorinated amines on biological systems. It is often employed in the development of new drugs and therapeutic agents .

Medicine: In medicinal chemistry, 1-(4-Fluorophenyl)propylamine is investigated for its potential therapeutic properties.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propylamine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis

Aromatic Substituent Effects: 4-Fluorophenyl: Enhances metabolic stability and electron-withdrawing properties compared to non-fluorinated analogs (e.g., 4-methylphenyl in ). Fluorine’s electronegativity may improve binding to serotonin transporters, as seen in citalopram derivatives .

This substituent is shared with 1-(4-Methylphenyl)ethylamine () and simpler amines like (2-methylpropyl)(propyl)amine () . Aliphatic vs. Aromatic Amines: Aliphatic amines (e.g., ) exhibit lower molecular weights and simpler safety profiles, while aromatic amines (e.g., ) show complex pharmacokinetics due to π-π interactions .

Biological Activity :

  • Cholesterol absorption inhibitors like SCH48461 () highlight the role of aromatic amines in systemic retention and efficacy. The target compound’s 4-fluorophenyl group may similarly enhance intestinal wall retention, as observed in SCH48461 metabolites .
  • Citalopram impurities () demonstrate the pharmacological significance of fluorinated aromatic amines in neuropsychiatric applications .

Physicochemical Properties

  • Solubility : Fluorinated aromatic amines (e.g., ) are typically less water-soluble than aliphatic analogs () due to hydrophobic aromatic rings.
  • Stability : The 4-fluorophenyl group may reduce oxidative metabolism, extending half-life compared to methyl-substituted analogs () .

Biological Activity

1-(4-Fluorophenyl)propylamine, a compound with significant potential in pharmacological research, has garnered attention due to its structural features and biological activity. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and neuropharmacology.

Chemical Structure : The compound is characterized by a fluorinated phenyl group attached to a propyl chain, which is further substituted with a 2-methylpropyl amine group. This unique structure contributes to its reactivity and interaction with biological targets.

Synthesis : The synthesis typically involves the reaction of 4-fluorobenzaldehyde with propylamine under reductive amination conditions. Common reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride. Industrial production may utilize continuous flow reactors for efficiency and yield enhancement.

The biological activity of 1-(4-Fluorophenyl)propylamine is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding : The compound exhibits affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which plays a crucial role in cognitive functions and neuroprotection. It acts as a positive allosteric modulator, enhancing receptor activity .
  • Enzyme Interaction : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby influencing levels of key neurotransmitters like acetylcholine and dopamine.

Pharmacological Studies

Research indicates that 1-(4-Fluorophenyl)propylamine exhibits various biological activities:

  • Neuroprotective Effects : In vitro studies have shown that compounds similar to 1-(4-Fluorophenyl)propylamine can protect neuronal cells from oxidative stress and apoptosis .
  • Cognitive Enhancement : Its modulation of nAChRs suggests potential use in enhancing cognitive functions, particularly in conditions like Alzheimer’s disease .

Case Studies

  • Study on Cognitive Impairment : A study investigated the effects of related compounds on cognitive deficits in animal models. Results indicated significant improvements in memory tasks when treated with compounds that share structural similarities with 1-(4-Fluorophenyl)propylamine.
    CompoundEC50 (µM)Max Modulation (%)
    7a0.14600
    7b1.9600
    7cND55
    (Data adapted from pharmacological studies on related compounds) .
  • Toxicity Assessment : Another study assessed the toxicity profile of similar compounds, finding that while some derivatives exhibited cytotoxic effects at high concentrations, 1-(4-Fluorophenyl)propylamine showed a favorable safety profile at therapeutic doses .

Comparative Analysis

When compared to other aryl-substituted amines, 1-(4-Fluorophenyl)propylamine demonstrates:

  • Higher Binding Affinity : The presence of the fluorine atom enhances binding interactions with target receptors compared to non-fluorinated analogs.
  • Diverse Applications : Its unique properties allow for applications beyond neuropharmacology, including potential roles in cancer therapy due to its effects on cellular signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)propylamine, and how can reaction efficiency be optimized?

  • Methodology : A two-step approach is commonly employed:

  • Step 1 : React 4-fluorophenylpropanol with a halogenating agent (e.g., SOCl₂) to generate 1-(4-fluorophenyl)propyl chloride.
  • Step 2 : Perform a nucleophilic substitution using 2-methylpropylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Optimization : Adjust molar ratios (amine:halide ≥ 1.2:1) and use anhydrous solvents to minimize hydrolysis.

Q. How can NMR spectroscopy confirm the structural integrity of 1-(4-Fluorophenyl)propylamine?

  • Protocol :

  • ¹H NMR : Expect signals at δ 7.2–7.4 ppm (aromatic protons from 4-fluorophenyl), δ 2.8–3.2 ppm (N-CH₂ groups), and δ 0.9–1.2 ppm (methyl groups from 2-methylpropyl).
  • ¹³C NMR : Peaks at ~162 ppm (C-F coupling) and 45–55 ppm (amine-bearing carbons).
  • 19F NMR : A singlet near -115 ppm confirms the para-fluorine substituent .

Q. What solvent systems are optimal for preparing biologically compatible stock solutions of this compound?

  • Procedure :

  • Dissolve in ethanol (30 mg/mL) and evaporate under nitrogen. Re-dissolve in DMSO or PBS (pH 7.2) for cellular assays.
  • Caution : Residual organic solvent must be <0.1% (v/v) to avoid cytotoxicity. Aqueous solubility is ~2 mg/mL; use sonication for homogenization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated arylalkylamines?

  • Approach :

  • Comparative Assays : Test 1-(4-Fluorophenyl)propylamine alongside analogs (e.g., varying alkyl chain lengths) in standardized receptor-binding assays (e.g., σ receptor affinity) .
  • Structural Analysis : Use X-ray crystallography or molecular docking to correlate substituent effects (e.g., fluorophenyl orientation) with activity .
    • Example : Longer alkyl chains (e.g., pentyl vs. propyl) may enhance membrane permeability but reduce target specificity .

Q. What methodologies are suitable for studying the compound’s pharmacokinetics in preclinical models?

  • Techniques :

  • Absorption/Distribution : Administer via intravenous/oral routes in rodents. Quantify plasma levels using LC-MS/MS (LOQ: 1 ng/mL) with a C18 column and positive ion mode .
  • Metabolism : Incubate with liver microsomes; identify metabolites via high-resolution mass spectrometry (HRMS) .

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin transporters)?

  • Workflow :

  • Docking : Use AutoDock Vina with crystal structures of human SERT (PDB: 5I6X). Parameterize fluorine’s electronegativity and hydrophobic interactions.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Q. What experimental strategies mitigate steric hindrance during derivatization of the 2-methylpropylamine group?

  • Solutions :

  • Protecting Groups : Temporarily shield the amine with Boc anhydride before functionalizing the fluorophenyl ring.
  • Microwave Synthesis : Enhance reaction rates under controlled temperature/pressure to overcome steric barriers .

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